6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula and a molecular weight of approximately 232.05 g/mol. This compound is characterized by the presence of bromine and fluorine substituents at the 6th and 7th positions, respectively, on the benzoxazine ring structure. It is identified by the CAS number 1160102-28-2 and is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural properties and reactivity .
The synthesis of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine generally involves cyclization reactions of 2-aminophenol derivatives with bromine and fluorine substituents. Common synthetic routes include:
The reaction conditions must be carefully controlled to optimize yield and minimize side reactions. The choice of solvents and bases significantly affects the cyclization process.
The molecular structure of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine features a bicyclic arrangement comprising a benzene ring fused to a morpholine-like structure. The specific arrangement of bromine and fluorine atoms contributes to its chemical properties.
Key structural identifiers include:
6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions:
The specific conditions for these reactions (temperature, pressure, concentration) must be optimized to achieve desired products efficiently.
The mechanism of action for 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with biological targets. It may inhibit key enzymes or receptors associated with various disease pathways. The presence of halogen substituents enhances binding affinity and specificity towards these targets, allowing for modulation of biological pathways effectively .
6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is typically a solid at room temperature. Its stability under ambient conditions makes it suitable for various applications.
Key chemical properties include:
Relevant safety data indicates potential hazards such as skin irritation (H315), eye irritation (H319), and respiratory issues (H335) upon exposure .
6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine has several scientific uses:
The construction of the 3,4-dihydro-2H-1,4-benzoxazine scaffold is fundamental to synthesizing 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1160102-28-2). The most efficient route involves cyclocondensation reactions between appropriately substituted ortho-aminophenol precursors and bifunctional alkylating agents. A widely adopted industrial method utilizes chloroacetyl chloride reacting with 2-amino-4-bromo-5-fluorophenol in methyl isobutyl ketone (MIBK) under reflux, employing aqueous sodium bicarbonate as an acid scavenger [9]. This single-step cyclization achieves moderate to good yields (typically 50-70%) but requires careful control of stoichiometry and temperature to minimize diacylation byproducts.
Alternative approaches leverage nitro-reduction cyclization sequences. Here, a pre-formed nitroaryl ether (e.g., 4-bromo-5-fluoro-2-(2-chloroethoxy)nitrobenzene) undergoes reduction using Fe/AcOH or Zn/NH₄Cl systems. The generated amine spontaneously cyclizes onto the adjacent ethoxy carbonyl or halomethyl function to yield the dihydrobenzoxazine core [9]. While this route offers regiochemical control during nitroether formation, the additional synthetic steps and moderate reduction/cyclization yields (~60%) limit its cost-effectiveness for large-scale production compared to direct cyclocondensation.
Table 1: Key Cyclization Methods for Benzoxazine Core Synthesis
Method | Key Reagents/Conditions | Precursor Requirement | Reported Yield Range | Primary Advantage |
---|---|---|---|---|
Direct Cyclocondensation | Chloroacetyl chloride, MIBK, NaHCO₃(aq), Reflux | 2-Amino-4-bromo-5-fluorophenol | 50-70% | Single-step, fewer unit operations |
Nitro-Reduction Cyclization | Nitroaryl ether, Fe/AcOH or Zn/NH₄Cl, RT or Reflux | Pre-formed nitroaryl ether | 55-65% (cyclization step) | Regioselective ether formation possible |
Lactone Alkylation/Reduction | α-Bromo-γ-butyrolactone, K₂CO₃, DMF, RT then Reduction | 2-Amino-4-bromo-5-fluorophenol | ~60% (over two steps) | Access to 2-substituted derivatives |
Recent optimization focuses on solvent selection and catalyst screening. Replacing MIBK with dimethylformamide (DMF) or acetonitrile allows lower reaction temperatures (80-90°C) for direct cyclocondensation, reducing decomposition and improving yields to ~75%. Catalytic amounts of phase-transfer agents like tetrabutylammonium bromide (TBAB) further enhance reaction rates and yields under milder conditions [4].
Integrating bromine and fluorine atoms at the C6 and C7 positions of the benzoxazine ring presents significant regiochemical challenges. Two principal strategies exist: de novo synthesis using pre-halogenated precursors versus direct halogenation of the pre-formed benzoxazine core.
The predominant and more efficient strategy employs pre-halogenated building blocks. Synthesis begins with commercially available 4-bromo-5-fluoro catechol. Sequential protection (e.g., mono-methyl ether formation), selective nitration (position ortho to fluorine), followed by reduction yields the required 2-amino-4-bromo-5-fluorophenol precursor for cyclization [3] [4]. This approach ensures correct regiochemistry (bromo at C6, fluoro at C7 after cyclization) but involves multi-step chemistry to generate the aminophenol.
Direct electrophilic halogenation of an unsubstituted 3,4-dihydro-2H-1,4-benzoxazine core is complicated by the electron-donating nature of the morpholine-like nitrogen and oxygen, directing electrophiles meta (positions C6 and C8) rather than the desired ortho positions (C7). Directed ortho-lithiation (DoM) offers superior regiocontrol but requires stringent conditions. Protecting the ring nitrogen (e.g., as a tert-butoxycarbonyl derivative) allows sequential lithiation at C7 (directed by the oxazine oxygen) followed by bromination using Br₂ or NBS, yielding the 7-bromo derivative. Subsequent fluorination via Balz-Schiemann reaction (diazotization of a C6 amine followed by HBF₄ treatment and decomposition) or halogen exchange (Halex) on a C6-chloro precursor provides the 7-fluoro group [7]. However, this route suffers from low overall yields (<40%) due to multiple protection/deprotection steps and sensitivity of the oxazine ring under strong base conditions.
Table 2: Halogenation Approaches for 6-Bromo-7-Fluoro Substitution Pattern
Strategy | Key Steps/Reagents | Regiochemical Control | Major Challenge | Typical Yield |
---|---|---|---|---|
Pre-halogenated Precursor | Synthesis of 2-Amino-4-bromo-5-fluorophenol → Cyclization | High (Pre-set) | Multi-step aminophenol synthesis | 60-75% (cyclization) |
Directed ortho-Lithiation | N-Protection → DoM (C7-Li) → Br₂ → N-Deprotection → C6-NO₂ reduction → Diazotization/F⁻ | High (Directed) | Harsh conditions, multiple steps, ring stability | 30-40% (overall) |
Sequential Electrophilic Halogenation | Selective bromination (e.g., Br₂/Fe, C6) → Fluorination (e.g., NBS/Selectfluor, C7) | Low (Competing positions) | Poor regioselectivity, over-halogenation | <25% (overall) |
Radical bromination using N-bromosuccinimide (NBS) under radical initiators (e.g., AIBN) or Lewis acid catalysis (FeCl₃) can achieve moderate C6 bromination selectivity on 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. Careful temperature control (<5°C) is critical to prevent dibromination or ring oxidation [7]. Fluorination before bromination is generally preferred as the strong electron-withdrawing effect of fluorine slightly deactivates the ring towards electrophilic substitution but facilitates directed metallation or radical reactions at the adjacent position.
Overcoming limitations in batch synthesis (heat/mass transfer inefficiencies, exotherm control during halogenation/cyclization) is crucial for industrial production. Continuous flow chemistry offers significant advantages for synthesizing 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1160102-28-2).
The cyclocondensation step benefits markedly from flow processing. Combining solutions of the 2-amino-4-bromo-5-fluorophenol precursor and chloroacetyl chloride in a solvent like acetonitrile or tetrahydrofuran (THF) within a T-mixer, followed by passage through a heated tubular reactor (90-110°C, residence time 10-30 minutes), achieves near-complete conversion with minimized side product formation compared to batch reflux. Precise temperature control suppresses decomposition and allows safer operation with hazardous chloroacetyl chloride [4].
Similarly, challenging low-temperature halogenation steps (e.g., directed lithiation-bromination) are ideally suited for flow. Generating organolithium species via reaction of the protected benzoxazine with n-butyllithium in a cold microreactor (-30°C to -15°C) followed by immediate mixing with a solution of Br₂ or NBS in a second reactor ensures precise stoichiometry, rapid quenching, and minimizes decomposition of the unstable organometallic intermediate. This translates to higher yields and improved reproducibility. Integrated in-line analytics (FTIR, UV) enable real-time monitoring and control of critical intermediates like organolithium species or diazonium salts formed during potential fluorination steps.
Scale-up demonstrations using cascaded flow reactors for the multi-step synthesis (precursor halogenation → cyclization) report throughput increases of 3-5 fold and yield improvements of 10-15% compared to optimized batch processes, highlighting the technology's potential for satisfying commercial demand (e.g., JHECHEM CO LTD's production scale) [3] [4].
Conversion of the free base 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine into its hydrochloride salt (CAS 1820619-11-1) is performed to enhance crystallinity, stability, or solubility for downstream applications, particularly in pharmaceutical intermediate purification.
The salt formation is typically straightforward: the free base is dissolved in a polar aprotic solvent (e.g., anhydrous diethyl ether, isopropanol, or ethyl acetate) or mixtures thereof. Anhydrous hydrogen chloride gas is bubbled through the cooled (0-5°C) solution, or a solution of HCl in dioxane/diethyl ether is added dropwise. The hydrochloride salt usually precipitates directly from the solution . Alternative methods use concentrated hydrochloric acid in water or water-miscible solvents (e.g., ethanol), followed by careful removal of water under reduced pressure and trituration/crystallization from a non-solvent like acetone or acetonitrile.
Critical parameters include:
The hydrochloride salt generally exhibits higher melting points and improved stability during storage compared to the free base. Characterization involves confirming the stoichiometry (elemental analysis, ion chromatography) and crystallinity (X-ray powder diffraction). While multiple salt forms are theoretically possible, the hydrochloride is the most commonly isolated and characterized form for this benzoxazine derivative .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1